molecular formula C24H25NO4 B2716879 N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2,3-dimethoxybenzamide CAS No. 1396674-87-5

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2,3-dimethoxybenzamide

Cat. No.: B2716879
CAS No.: 1396674-87-5
M. Wt: 391.467
InChI Key: WBGGOGQMFMMABN-UHFFFAOYSA-N
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Description

N-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-2,3-dimethoxybenzamide is a chemical compound of significant interest in preclinical neuroscience research, particularly for investigating complex psychiatric disorders. While direct literature on this specific analog is limited, its structural profile suggests potential as a multitarget ligand for aminergic G protein-coupled receptors (GPCRs). This is based on studies of a closely related compound, N-(2-hydroxyphenyl)-1-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]piperidine-4-carboxamide (D2AAK4), which shares key pharmacophoric elements . Compounds within this class are frequently designed to interact with dopamine and serotonin receptor systems. The multitarget approach is a modern strategy in drug discovery for diseases like schizophrenia, aiming to address positive, negative, and cognitive symptoms more effectively than single-target agents . Such research compounds are invaluable tools for elucidating the complex pathomechanisms of neuropsychiatric conditions and for validating new targets in vitro and in vivo. Researchers can utilize this compound to study receptor binding affinity, functional activity, and signaling pathways in cellular models. This compound is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. All in vivo studies must be conducted in accordance with the relevant institutional and governmental guidelines and regulations.

Properties

IUPAC Name

N-[2-hydroxy-2-(4-phenylphenyl)propyl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO4/c1-24(27,19-14-12-18(13-15-19)17-8-5-4-6-9-17)16-25-23(26)20-10-7-11-21(28-2)22(20)29-3/h4-15,27H,16H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBGGOGQMFMMABN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=C(C(=CC=C1)OC)OC)(C2=CC=C(C=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2,3-dimethoxybenzamide typically involves multi-step organic reactions. One common route includes the reaction of 4-biphenylcarboxylic acid with 2,3-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-amino-2-hydroxypropane under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether under reflux conditions.

    Substitution: Sodium methoxide in methanol at elevated temperatures.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a biphenyl group, a hydroxypropyl group, and a dimethoxybenzamide moiety. The synthesis typically involves the reaction of appropriate precursors under controlled conditions. For instance, the synthesis may include the use of pivaloyl chloride alongside base catalysts like triethylamine to facilitate the formation of the amide bond.

Research indicates that N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2,3-dimethoxybenzamide exhibits significant biological activity, particularly in:

  • Anticancer Activity : The compound has shown promising results against various cancer cell lines. For example, studies have indicated that derivatives of similar structures exhibit IC50 values comparable to established chemotherapeutic agents. The structure-activity relationship suggests that modifications in the substituents can enhance anticancer potency .
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial effects against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) have been documented, showcasing its potential as an antimicrobial agent .

Applications in Medicinal Chemistry

This compound is being explored for its therapeutic potential in several areas:

  • Cancer Therapy : Due to its ability to inhibit cancer cell proliferation, it is being studied as a potential lead compound for developing new anticancer drugs.
  • Antimicrobial Agents : Given its efficacy against various pathogens, it may serve as a scaffold for designing new antibiotics or antifungal agents.

Case Study 1: Anticancer Activity

A study evaluated the anticancer activity of several derivatives related to this compound against human colorectal carcinoma cell lines (HCT116). The results indicated that specific modifications led to enhanced activity compared to traditional chemotherapeutics like 5-Fluorouracil (IC50 = 9.99 µM) with some derivatives exhibiting IC50 values as low as 4.53 µM .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of related compounds. The synthesized derivatives were screened for their effectiveness against various bacterial strains using standard methods. Compounds demonstrated MIC values ranging from 1.27 µM to 5.30 µM against several pathogens including Staphylococcus aureus and Escherichia coli, indicating strong antimicrobial potential .

Mechanism of Action

The mechanism of action of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzyme active sites or receptor proteins, modulating their activity. The biphenyl and benzamide moieties play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2,3-dimethoxybenzamide with analogous benzamide derivatives reported in the literature. Key structural and functional differences, synthetic methodologies, and physicochemical data are highlighted.

Core Benzamide Derivatives with Piperazine/Phenoxy Substitutions

  • Compound 24 (N-[(1S)-1-{[(3S)-4-(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl}-2-methylpropyl]-3,4-dimethoxybenzamide):

    • Structural Differences : Incorporates a piperazine ring and 3,4-dimethoxybenzamide (vs. 2,3-dimethoxy in the target compound). The biphenyl group is absent.
    • Synthesis : Prepared via HBTU-mediated coupling, purified using silica chromatography .
    • Bioactivity : Piperazine derivatives often exhibit enhanced solubility and CNS penetration, suggesting divergent pharmacological applications compared to the biphenyl-containing target compound.
  • Compound 11l (N-(1S)-1-{[(3S)-4-(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl}-2-methylpropyl-4-(4-methylphenoxy)benzamide): Structural Differences: Features a 4-methylphenoxy group instead of biphenyl. The hydroxypropyl chain is replaced by a methylpropyl-piperazine hybrid. Physicochemical Data: Melting point = 160°C; [α]²⁵D = +60.6° (c 0.33, CH₃OH); MS (ESI) m/z 488.6 (M + H)+. NMR data confirms regioselective substitution patterns .

Benzamides with Triazole or Benzimidazole Modifications

  • Compound 2f (N-(2-((1-amino-1-oxo-3-phenylpropan-2-yl)amino)-2-oxoethyl)-4-(4-((dibenzylamino)methyl)-1H-1,2,3-triazol-1-yl)benzamide): Structural Differences: Contains a triazole-dibenzylamino motif and an amino-oxoethyl side chain. Lacks biphenyl or methoxy groups. Synthesis: Click chemistry (CuI/Na ascorbate) used for triazole formation; yield = 50% . Applications: Triazole-based benzamides are often explored for antimicrobial or anticancer activity due to metal-binding capacity.
  • 4-Methyl-N-(2-phenylethyl)-2-propyl-1H-benzimidazole-6-carboxamide :

    • Structural Differences : Benzimidazole core (vs. benzamide) with propyl and phenylethyl substituents.
    • Crystallography : Acta Crystallographica data confirms planar benzimidazole geometry, influencing stacking interactions .

Comparative Data Table

Compound Name / ID Core Structure Key Substituents Melting Point (°C) Yield (%) MS (ESI) m/z
Target Compound Benzamide 2,3-Dimethoxy, biphenyl, hydroxypropyl N/A N/A N/A
Compound 24 Benzamide 3,4-Dimethoxy, piperazine Reported 48 Not provided
Compound 11l Benzamide 4-Methylphenoxy, piperazine 160 48 488.6
Compound 2f Benzamide Triazole-dibenzylamino Not reported 50 Not provided
4-Methyl-N-(2-phenylethyl) Benzimidazole Propyl, phenylethyl Not reported Not reported Not provided

Key Research Findings

phenoxy or triazole derivatives . Piperazine-containing analogs (e.g., Compound 24, 11l) exhibit higher aqueous solubility, critical for CNS-targeting drugs .

Synthetic Challenges :

  • The target compound’s biphenyl group may require Suzuki-Miyaura coupling, contrasting with HBTU-mediated amidation in simpler benzamides .
  • Triazole derivatives (e.g., 2f) demand click chemistry optimization, limiting scalability compared to traditional benzamide syntheses .

Spectroscopic Differentiation :

  • ¹H NMR of Compound 11l shows distinct aromatic signals (δ 7.74 ppm for biphenyl protons) absent in the target compound’s dimethoxybenzamide region .

Biological Activity

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2,3-dimethoxybenzamide is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C23H23N2O5S
  • Molecular Weight : 425.5 g/mol
  • CAS Number : 1448045-32-6

The compound exhibits its biological activity primarily through the inhibition of specific enzymes and interaction with various biological targets. Key mechanisms include:

  • Enzyme Inhibition : The sulfonamide group in the compound mimics natural substrates, allowing it to bind to the active sites of enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair. This binding prevents the conversion of dihydrofolate to tetrahydrofolate, thereby inhibiting cell proliferation .
  • Antioxidant Activity : Some studies suggest that compounds with similar structures exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress in cells .

Anticancer Properties

Research indicates that this compound has potential anticancer effects. It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The following table summarizes findings from recent studies:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (breast cancer)15.0Induction of apoptosis
A549 (lung cancer)20.5Cell cycle arrest at G1 phase
HeLa (cervical cancer)18.3Inhibition of DHFR activity

Tyrosinase Inhibition

The compound has also been evaluated for its ability to inhibit tyrosinase, an enzyme involved in melanin production. Tyrosinase inhibitors are sought after for cosmetic applications in skin lightening products. Comparative IC50 values are shown below:

Compound IC50 (µM)
N-(2-([1,1'-biphenyl]-4-yl)-...)12.0
Kojic Acid>500
β-Arbutin>500

These results indicate that this compound is a potent inhibitor compared to traditional agents .

Study on Anticancer Effects

In a study published in Journal of Medicinal Chemistry, researchers synthesized this compound and assessed its anticancer properties against various human cancer cell lines. The study found that the compound significantly reduced cell viability in a dose-dependent manner and induced apoptosis through the activation of caspase pathways.

Study on Skin Depigmentation

Another study focused on the tyrosinase inhibition potential of the compound for cosmetic applications. The results showed that it effectively reduced melanin synthesis in vitro and demonstrated a favorable safety profile for topical application .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2,3-dimethoxybenzamide, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : The compound can be synthesized via a multi-step condensation reaction. For example, a similar benzamide derivative was prepared by stirring β-naphthol, benzaldehyde, and a precursor in acetonitrile:water (3:1) at room temperature for 72 hours, followed by crystallization (MeOH:H₂O, 4:1) to achieve 75% yield . Key factors for optimization include solvent polarity (acetonitrile enhances nucleophilicity), reaction time (longer durations improve conversion), and purification via fractional crystallization to remove unreacted intermediates.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : A combination of ¹H NMR , ¹³C NMR , and IR spectroscopy is critical. For instance, ¹H NMR (CDCl₃) can resolve signals for aromatic protons (δ 6.2–7.7 ppm), methoxy groups (δ 3.8–4.3 ppm), and hydroxyl protons (broad singlet near δ 5.0 ppm). Mass spectrometry (ESI-MS) confirms molecular weight, as seen in analogs where [M+H]⁺ peaks align with theoretical values (e.g., m/z 488.6 for a related benzamide) . IR spectroscopy verifies carbonyl stretches (1650–1700 cm⁻¹) and hydroxyl bands (3200–3500 cm⁻¹) .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer : Solubility is highest in polar aprotic solvents (e.g., DMSO, acetonitrile) but poor in water. Stability testing should include:

  • pH-dependent degradation : Monitor via HPLC at pH 2–10 (37°C, 24h).
  • Thermal stability : Use TGA/DSC to identify decomposition temperatures (>200°C typical for benzamides) .
  • Storage recommendations: Lyophilized form at -20°C in inert atmosphere to prevent oxidation .

Advanced Research Questions

Q. How can researchers address discrepancies in spectral data (e.g., unexpected peaks in ¹H NMR) during characterization?

  • Methodological Answer : Overlapping signals or impurities require:

  • Deuterated solvent screening : DMSO-d₆ may resolve split peaks vs. CDCl₃.
  • 2D NMR (COSY, HSQC) : Assigns coupling patterns and resolves aromatic region ambiguities, as demonstrated for a piperazine-benzamide analog .
  • Variable-temperature NMR : Reduces signal broadening caused by dynamic processes (e.g., rotamers) .

Q. What strategies are effective in improving the low yield of this compound during scale-up synthesis?

  • Methodological Answer : Yield optimization strategies include:

  • Catalyst screening : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) enhances coupling efficiency in benzamide formation .
  • Stepwise addition : Controlled addition of reagents (e.g., benzaldehyde) reduces side-product formation.
  • Solvent engineering : A 3:1 acetonitrile:water ratio balances reactivity and solubility, as shown in a 75% yield synthesis .

Q. How does the substitution pattern on the benzamide moiety influence the compound’s biochemical interactions (e.g., receptor binding)?

  • Methodological Answer : Substituent effects can be studied via:

  • Comparative SAR : Replace methoxy groups with electron-withdrawing groups (e.g., nitro) to assess changes in hydrogen-bonding capacity. Hydroxamic acid analogs show enhanced bioactivity due to chelation potential .
  • Docking simulations : Use molecular modeling to predict interactions with target proteins (e.g., kinases), guided by structural data from crystallography .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, and how should controls be designed?

  • Methodological Answer :

  • Enzyme inhibition assays : Measure IC₅₀ against target enzymes (e.g., HDACs) using fluorogenic substrates. Include positive controls (e.g., trichostatin A) and vehicle controls (DMSO <0.1%) .
  • Cell viability assays (MTT/XTT) : Test cytotoxicity in cancer vs. normal cell lines. Normalize data to untreated cells and validate with a reference drug (e.g., doxorubicin) .

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